molecular formula C25H26N4O3S3 B2994115 N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide CAS No. 922578-56-1

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide

Cat. No.: B2994115
CAS No.: 922578-56-1
M. Wt: 526.69
InChI Key: HXJUTSXYLKLMGA-UHFFFAOYSA-N
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Description

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a structurally complex small molecule featuring a piperidine-4-carboxamide core substituted with a benzo[d]thiazole, pyridinylmethyl, and thiophene sulfonyl group. This compound is hypothesized to exhibit pharmacological activity due to its resemblance to kinase inhibitors and other bioactive thiazole derivatives . Its synthesis likely involves multi-step coupling reactions, as seen in analogous thiazole carboxamide syntheses (e.g., BMS-354825/Dasatinib), where amide bond formation and functional group protection/deprotection are critical . Structural characterization of such compounds often employs X-ray crystallography refined via SHELX software, a gold standard in small-molecule crystallography .

Properties

IUPAC Name

N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-thiophen-2-ylsulfonylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O3S3/c1-2-18-8-9-21-22(16-18)34-25(27-21)29(17-20-6-3-4-12-26-20)24(30)19-10-13-28(14-11-19)35(31,32)23-7-5-15-33-23/h3-9,12,15-16,19H,2,10-11,13-14,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXJUTSXYLKLMGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=C(S2)N(CC3=CC=CC=N3)C(=O)C4CCN(CC4)S(=O)(=O)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

526.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(6-ethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide is a complex organic compound notable for its diverse biological activities. This article provides an in-depth analysis of its biological properties, synthesis, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound has the following molecular characteristics:

PropertyDetails
Common Name This compound
CAS Number 922578-56-1
Molecular Formula C25_{25}H26_{26}N4_{4}O3_{3}S3_{3}
Molecular Weight 526.7 g/mol

This compound features multiple functional groups, including a benzo[d]thiazole moiety, pyridine, and thiophenes, which contribute to its pharmacological potential.

Antimicrobial Properties

Research indicates that compounds with a benzothiazole structure often exhibit significant antimicrobial activity. The presence of the thiophenes and pyridine groups may enhance this activity by interacting with microbial enzymes or cellular structures. Studies have shown that similar derivatives possess broad-spectrum activity against bacteria and fungi, suggesting that this compound could also display such properties .

Anticancer Potential

Benzothiazole derivatives have been extensively studied for their anticancer properties. The mechanism of action typically involves the inhibition of key enzymes involved in cancer cell proliferation. Preliminary studies suggest that this compound may inhibit tumor growth by inducing apoptosis in cancer cells, although further research is necessary to elucidate specific pathways involved .

Anti-inflammatory Effects

Inflammation is a common underlying factor in many diseases, including cancer and neurodegenerative disorders. Compounds with similar structures have demonstrated anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX and LOX. The potential of this compound to modulate inflammatory pathways warrants further investigation, particularly in models of chronic inflammation .

The biological activity of this compound likely arises from its ability to interact with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes related to microbial metabolism or cancer cell proliferation.
  • Receptor Modulation : It might act on specific receptors involved in inflammatory responses or cellular signaling pathways.
  • Apoptosis Induction : Evidence suggests that it could trigger apoptosis in malignant cells through mitochondrial pathways.

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:

  • Formation of Benzothiazole Derivatives : Utilizing thiazole chemistry to create the core structure.
  • Piperidine Coupling : Introducing the piperidine ring through nucleophilic substitution reactions.
  • Functional Group Modifications : Adding thiophene and pyridine substituents via electrophilic aromatic substitution.

These synthetic methodologies are crucial for producing derivatives with enhanced biological activities.

Case Studies

Several studies have reported on the biological activities of related compounds:

  • Antimicrobial Activity : A study demonstrated that benzothiazole derivatives exhibited potent antibacterial effects against Gram-positive and Gram-negative bacteria .
  • Anticancer Studies : Research on similar piperidine-based compounds highlighted their ability to induce apoptosis in various cancer cell lines, suggesting potential therapeutic applications in oncology .
  • Anti-inflammatory Research : Investigations into related structures showed promising results in reducing inflammation markers in animal models .

Comparison with Similar Compounds

Key Observations :

  • The thiophen-2-ylsulfonyl group in the target compound may enhance metabolic stability compared to alkyl sulfonates, as sulfur-containing groups often resist oxidative degradation .
  • The pyridin-2-ylmethyl moiety could facilitate hydrogen bonding with target proteins, similar to pyrimidine interactions in Dasatinib .

Challenges :

  • Steric hindrance from the N-(pyridin-2-ylmethyl) group may require optimized coupling conditions (e.g., elevated temperatures or excess reagents) .

Crystallographic and Computational Analysis

  • Structural Refinement : The compound’s crystal structure, if solved, would likely use SHELXL for refinement, ensuring high precision in bond length/angle measurements .
  • Packing Motifs : Mercury software could compare its packing patterns (e.g., π-stacking of thiophene/pyridine rings) with analogues, revealing differences in void spaces or intermolecular interactions .

Pharmacological and Biochemical Data (Inferred)

While direct activity data for the target compound is unavailable, structural similarities suggest:

  • Kinase Inhibition Potential: The benzo[d]thiazole and pyridine groups align with ATP-binding pockets in kinases, as seen in Dasatinib (IC₅₀ = <3 nM for Bcr-Abl) .

Q & A

Q. What are the common synthetic routes for this compound?

The synthesis typically involves multi-step protocols, including:

  • Amide coupling : Protection of amine groups using NaH and 4-methoxybenzyl chloride, followed by nucleophilic coupling with pyrimidine derivatives (e.g., 4-amino-6-chloro-2-methylpyrimidine) .
  • Sulfur-directed lithiation : For thiazole ring formation, ortho-lithiation of 2-chlorothiazole intermediates and coupling with isocyanates .
  • Sulfonylation : Introduction of the thiophen-2-ylsulfonyl group via sulfonyl chloride reagents under controlled conditions .

Q. How is structural characterization performed for intermediates and final products?

Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and functional group integrity (e.g., piperidine and thiophene moieties) .
  • HPLC : Purity assessment (≥95% by reverse-phase HPLC) .
  • Mass spectrometry : High-resolution MS to verify molecular weights .

Q. What purification techniques are effective for intermediates?

  • Recrystallization : Using aqueous acetic acid or ethanol-water mixtures for crystalline intermediates .
  • Column chromatography : Silica gel with gradient elution (e.g., ethyl acetate/hexane) .

Advanced Research Questions

Q. How can low yields in amide coupling steps be optimized?

  • Catalyst selection : Use CuI or triethylamine to enhance reaction efficiency (e.g., in cycloaddition reactions) .
  • Solvent optimization : Polar aprotic solvents like PEG-400 improve solubility and reaction rates .
  • Stoichiometric control : Ensure precise molar ratios of reagents (e.g., 1:1 for thiosemicarbazide and ketone intermediates) .

Q. What computational methods predict bioactivity and binding mechanisms?

  • Molecular docking : Analyze interactions with target proteins (e.g., binding poses similar to compound 9c in ) .
  • QSAR modeling : Correlate structural features (e.g., trifluoromethyl groups) with metabolic stability and lipophilicity .

Q. How can contradictory biological activity data be resolved?

  • Assay standardization : Use consistent cell lines (e.g., Mycobacterium tuberculosis H37Rv for antimicrobial tests) and positive controls .
  • Orthogonal validation : Combine MIC assays with time-kill kinetics or transcriptomic profiling .

Q. What strategies improve regioselective sulfonylation?

  • Directing groups : Use electron-rich aromatic rings to guide sulfonyl group placement .
  • Temperature control : Reactions at 0–5°C minimize side reactions during sulfonylation .

Q. How to address challenges in scaling up synthesis?

  • Flow chemistry : Continuous processes (e.g., Omura-Sharma-Swern oxidation) enhance reproducibility and safety .
  • In-line monitoring : Real-time HPLC or IR spectroscopy to track reaction progress .

Data Contradiction Analysis

Discrepancies in reported antimicrobial activity

  • Possible factors : Variations in bacterial strains (e.g., Gram-positive vs. Gram-negative) or solvent effects on compound solubility .
  • Resolution : Cross-test compounds against standardized panels (e.g., ATCC strains) and use uniform DMSO concentrations .

Inconsistent NMR shifts for thiazole derivatives

  • Root cause : Tautomerism or pH-dependent protonation states (e.g., enolic vs. thiol forms in thiadiazoles) .
  • Mitigation : Conduct NMR in deuterated DMSO with controlled pH .

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